molecular formula C15H15N3OS B12556212 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide CAS No. 152362-93-1

4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide

Cat. No.: B12556212
CAS No.: 152362-93-1
M. Wt: 285.4 g/mol
InChI Key: BTRSAQXYXNNOOH-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a sulfanylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable benzamide precursor. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the sulfanylethyl group can form covalent bonds with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-2-phenyldiazenyl]phenyl}benzamide
  • N-(2-Sulfanylethyl)benzamide

Uniqueness

4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide is unique due to the combination of the phenyldiazenyl and sulfanylethyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

152362-93-1

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4-phenyldiazenyl-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C15H15N3OS/c19-15(16-10-11-20)12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,20H,10-11H2,(H,16,19)

InChI Key

BTRSAQXYXNNOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCS

Origin of Product

United States

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